molecular formula C19H30O2 B12408191 Etiocholanolone-d2

Etiocholanolone-d2

Cat. No.: B12408191
M. Wt: 292.5 g/mol
InChI Key: QGXBDMJGAMFCBF-KTZVCPHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etiocholanolone-d2, also known as 5β-Androsterone-d2, is a deuterium-labeled derivative of etiocholanolone. Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known for its anticonvulsant activity and acts as a less potent neurosteroid positive allosteric modulator of the gamma-aminobutyric acid A receptor compared to its enantiomer form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etiocholanolone-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the etiocholanolone molecule. This process involves the selective replacement of hydrogen atoms with deuterium atoms. The synthesis typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated starting materials and reagents. The process is optimized to achieve high yields and purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reproducibility of the compound .

Chemical Reactions Analysis

Types of Reactions

Etiocholanolone-d2 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Etiocholanolone-d2 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Etiocholanolone-d2 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to anticonvulsant activity. The compound interacts with specific sites on the receptor, influencing its conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etiocholanolone-d2 is unique due to the incorporation of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on steroid metabolism and function .

Properties

Molecular Formula

C19H30O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i6D2

InChI Key

QGXBDMJGAMFCBF-KTZVCPHJSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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